molecular formula C23H28N4O B4060543 4-(azepan-1-ylcarbonyl)-2-(1-tert-butyl-1H-pyrazol-4-yl)quinoline

4-(azepan-1-ylcarbonyl)-2-(1-tert-butyl-1H-pyrazol-4-yl)quinoline

Cat. No. B4060543
M. Wt: 376.5 g/mol
InChI Key: BAXGBTBGVYLNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azepan-1-ylcarbonyl)-2-(1-tert-butyl-1H-pyrazol-4-yl)quinoline, also known as AZPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A noteworthy application involves the synthesis of a variety of heterocyclic compounds. El-Aal et al. (2016) detailed the unprecedented construction of tricyclic pyrazolo[3,4-b]quinolines and related structures via Friedel–Crafts Ring Closures. This approach utilized modified Ullmann coupling reactions, highlighting the compound's role in facilitating novel pharmaceutical and therapeutic scaffolds due to its promising structural features (El-Aal & Khalaf, 2016).

Anticancer Activities

Quinoline compounds, including the derivatives of pyrazolo[3,4-b]quinoline, have been extensively explored for their anticancer activities. Solomon and Lee (2011) reviewed the role of quinoline as a privileged scaffold in cancer drug discovery, emphasizing its efficacy in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms (Solomon & Lee, 2011).

Antimalarial Potential

The antimalarial potential of quinoline-pyrazolopyridine derivatives has also been investigated. Saini et al. (2016) synthesized a series of derivatives and evaluated them against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, finding significant in vitro and in vivo antimalarial activity. This study underscores the potential of such compounds in the development of novel antimalarial therapies (Saini, Jain, Kumar, & Jain, 2016).

Optical and Electronic Applications

Danel et al. (2019) discussed pyrazolo[3,4-b]quinolines for their applications beyond pharmacology, including their use as optical brighteners, in organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), sensors, and in solar cells. The versatility of these compounds in various fields highlights their importance in both scientific research and industrial applications (Danel, Lewińska, Usatenko, Lemek, & Wisła-Świder, 2019).

Corrosion Inhibition

Quinoxaline derivatives, related to pyrazolo[3,4-b]quinoline, have shown potential as corrosion inhibitors for mild steel in hydrochloric acid medium. Studies by Olasunkanmi et al. (2016) through electrochemical and quantum chemical analyses indicate that such compounds can significantly retard the corrosion process, showcasing the chemical versatility and industrial relevance of these compounds (Olasunkanmi, Kabanda, & Ebenso, 2016).

properties

IUPAC Name

azepan-1-yl-[2-(1-tert-butylpyrazol-4-yl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-23(2,3)27-16-17(15-24-27)21-14-19(18-10-6-7-11-20(18)25-21)22(28)26-12-8-4-5-9-13-26/h6-7,10-11,14-16H,4-5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXGBTBGVYLNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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